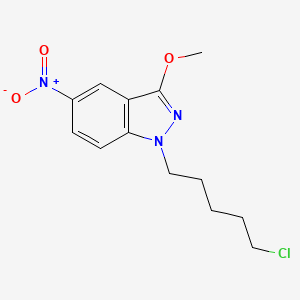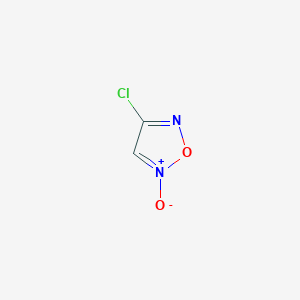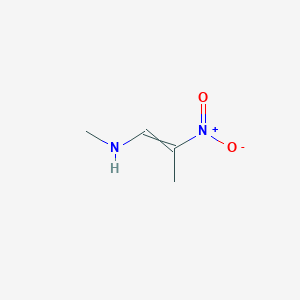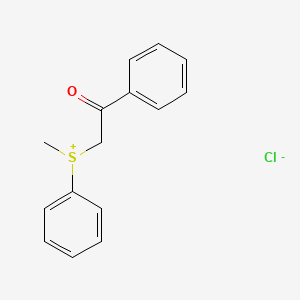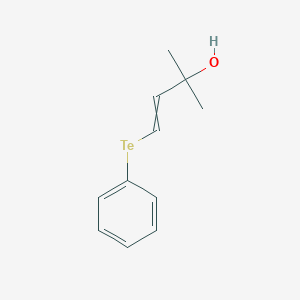
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol is an organic compound that contains a tellurium atom bonded to a phenyl group and a butenol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(phenyltellanyl)but-3-en-2-ol typically involves the reaction of 2-methyl-3-buten-2-ol with a phenyl tellurium reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide.
Reduction: The compound can be reduced to form the corresponding tellurium hydride.
Substitution: The phenyl tellurium group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Tellurium dioxide and the corresponding alcohol.
Reduction: Tellurium hydride and the corresponding alkane.
Substitution: Various substituted butenol derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tellurium-containing functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial effects.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism by which 2-Methyl-4-(phenyltellanyl)but-3-en-2-ol exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in cells.
相似化合物的比较
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Contains a similar butynol structure but lacks the tellurium atom.
4-Phenyl-3-buten-2-ol: Similar structure but without the methyl and tellurium groups.
Uniqueness
2-Methyl-4-(phenyltellanyl)but-3-en-2-ol is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to similar compounds
属性
CAS 编号 |
110295-97-1 |
|---|---|
分子式 |
C11H14OTe |
分子量 |
289.8 g/mol |
IUPAC 名称 |
2-methyl-4-phenyltellanylbut-3-en-2-ol |
InChI |
InChI=1S/C11H14OTe/c1-11(2,12)8-9-13-10-6-4-3-5-7-10/h3-9,12H,1-2H3 |
InChI 键 |
IWACXRMFLWMJIK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=C[Te]C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


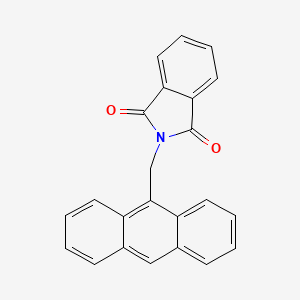
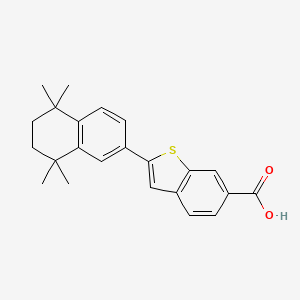

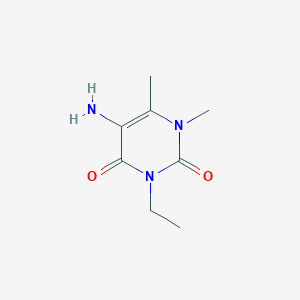
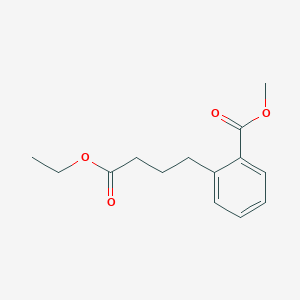
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
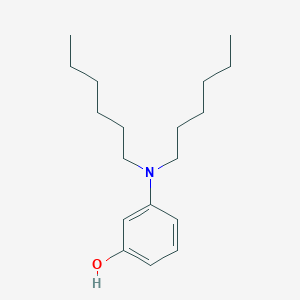
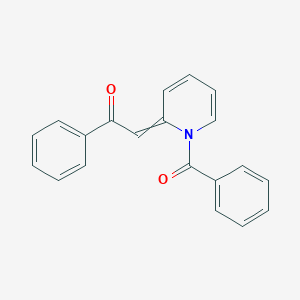
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

